physicochemical properties of 3-Trifluoromethyl-2-methylaniline-d3
physicochemical properties of 3-Trifluoromethyl-2-methylaniline-d3
An In-depth Technical Guide to the Physicochemical Properties of 3-Trifluoromethyl-2-methylaniline-d3
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the (deuterated at the methyl position). While this isotopologue is primarily utilized in specialized research contexts such as metabolic studies and as an internal standard for quantitative bioanalysis, its core physical and chemical characteristics are fundamentally governed by its non-deuterated parent compound, 3-Trifluoromethyl-2-methylaniline. This document synthesizes data from the parent compound with the established principles of isotopic labeling to offer researchers, medicinal chemists, and drug development professionals a thorough understanding of the molecule's behavior. We will delve into its structural, thermal, and solubility properties, supported by detailed protocols for its analytical characterization, ensuring scientific integrity and practical applicability.
Introduction and Strategic Significance
Overview of the Parent Compound: 3-Trifluoromethyl-2-methylaniline
3-Trifluoromethyl-2-methylaniline, also known as 2-methyl-3-(trifluoromethyl)aniline, is a substituted aniline that serves as a critical intermediate in the synthesis of a wide range of target molecules.[1] Its unique structure, featuring an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl (CF₃) group on the aromatic ring, makes it a valuable building block in the pharmaceutical and agrochemical industries.[1] Notably, it is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[2] The CF₃ group is particularly significant as it can enhance properties like metabolic stability, lipophilicity, and binding affinity of the final active ingredient.[3]
The Role of Deuterium Labeling in Pharmaceutical Research
The strategic replacement of hydrogen with its stable isotope, deuterium, is a powerful tool in modern drug discovery and development.[4] This substitution, as seen in 3-Trifluoromethyl-2-methylaniline-d3, offers two primary advantages:
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Metabolic Pathway Elucidation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic cleavage by enzymes like Cytochrome P450 (CYP450), a phenomenon known as the Kinetic Isotope Effect (KIE). By deuterating a potential metabolic soft spot, such as the methyl group, researchers can investigate its role in the molecule's overall metabolism and potentially develop drug candidates with improved pharmacokinetic profiles.[4]
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Quantitative Bioanalysis: In mass spectrometry-based assays (e.g., LC-MS/MS), a deuterated version of an analyte is the gold standard for an internal standard (IS).[5] Since 3-Trifluoromethyl-2-methylaniline-d3 is chemically identical to the parent compound, it co-elutes chromatographically and experiences similar matrix effects during ionization. However, its mass difference (+3 Da) allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification of the non-deuterated analyte in complex biological matrices like plasma or tissue.
Structural Elucidation
The designation "-d3" indicates the substitution of three hydrogen atoms with deuterium. Based on common synthetic routes and applications, the deuteration occurs on the methyl group, resulting in the structure shown below.
Chemical Structure: 3-(Trifluoromethyl)-2-(methyl-d3)-aniline
Core Physicochemical Properties
The physicochemical properties of the d3-analog are nearly identical to those of the parent compound, with the most significant difference being its molecular weight. The data presented below is for the non-deuterated parent compound unless otherwise specified, as it serves as a highly accurate proxy.
General and Structural Properties
| Property | Value | Source |
| Chemical Name | 3-(Trifluoromethyl)-2-(methyl-d3)-aniline | - |
| Synonyms | 2-Methyl-3-(trifluoromethyl)aniline-d3 | [5] |
| Parent CAS Number | 54396-44-0 | [6] |
| Molecular Formula | C₈H₅D₃F₃N | - |
| Molecular Weight | 178.17 g/mol (Calculated) | - |
| Parent Mol. Weight | 175.15 g/mol | [1] |
| Appearance | White to pale yellow or brown crystalline solid/powder. | [1][7][8] |
Thermal and Physical Properties
| Property | Value | Source |
| Melting Point | 38 - 42 °C | [6][7] |
| Boiling Point | 198 - 201 °C (at 760 mmHg) 62 - 64 °C (at 4 mmHg) | [1][6][7] |
| Density | ~1.205 - 1.29 g/cm³ at 25°C | [1][7] |
| Flash Point | 82 - 96.1 °C (closed cup) | [1][6] |
Insight: Deuteration typically has a negligible effect on macroscopic properties like melting and boiling points. These values are primarily governed by intermolecular forces, which are not significantly altered by the isotopic substitution.
Solubility and Lipophilicity
| Property | Value | Source |
| Water Solubility | Insoluble / Slightly soluble | [1][7] |
| Organic Solvents | Soluble in methanol, ethanol, ether, tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and DMSO. | [1][7] |
| Predicted pKa | 3.23 ± 0.10 | [7] |
Insight: The molecule's solubility profile is dominated by the lipophilic aromatic ring and the highly hydrophobic trifluoromethyl group.[3] This results in poor aqueous solubility but good solubility in common organic solvents. The pKa of the anilinic amine is relatively low (less basic than aniline) due to the strong electron-withdrawing effect of the adjacent CF₃ group. Deuteration on the methyl group, being electronically similar to hydrogen, does not meaningfully impact solubility or pKa.
Spectroscopic and Analytical Characterization
Confirming the identity, purity, and extent of deuterium incorporation is paramount. The following section outlines the key analytical techniques and expected results, forming a self-validating system for characterization.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming successful deuteration.
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Expected Result: The mass spectrum of 3-Trifluoromethyl-2-methylaniline-d3 will show a molecular ion peak (e.g., [M+H]⁺) that is 3 Daltons (m/z) higher than that of the non-deuterated standard.
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Application: This mass shift is the fundamental principle enabling its use as an internal standard in quantitative LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural confirmation and is crucial for verifying the specific location of the deuterium atoms.
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¹H NMR: The most telling feature will be the absence or significant reduction of the singlet corresponding to the methyl protons (CH₃), which typically appears in the parent compound. The signals for the aromatic protons will remain.
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¹³C NMR: The carbon signal of the deuterated methyl group (CD₃) will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to one-bond carbon-deuterium coupling (¹J_CD). It will also be shifted slightly upfield compared to the CH₃ signal in the parent compound.
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¹⁹F NMR: This is essential for confirming the integrity of the trifluoromethyl group. A single, sharp singlet is expected, confirming the presence of the -CF₃ moiety.[9]
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary evidence of deuteration.
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Expected Result: The spectrum will show the disappearance of C-H stretching vibrations from the methyl group (typically ~2850-2960 cm⁻¹). In their place, new C-D stretching absorptions will appear at a lower frequency, typically in the 2100-2250 cm⁻¹ region.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound and identifying any related substances.[10]
Caption: A typical workflow for determining the purity of 3-Trifluoromethyl-2-methylaniline-d3 using HPLC.
Causality: This method is designed to separate the main compound from potential impurities, such as starting materials, byproducts from the synthesis, or degradation products. A C18 reversed-phase column is chosen for its versatility in retaining moderately polar to nonpolar aromatic compounds. Gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and detected within a reasonable run time.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Perform a serial dilution to a working concentration of 0.1 mg/mL.
-
-
Gradient Program:
-
Start at 10% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
-
Applications in Research & Development
The unique properties of this deuterated compound make it invaluable for specific, high-stakes research applications.
Probing Metabolic Stability
The primary application is in drug metabolism studies. Oxidation of a methyl group is a common metabolic pathway. By replacing CH₃ with CD₃, the rate of this reaction can be significantly slowed, allowing researchers to determine if this pathway is a major route of clearance for the parent molecule.
Caption: Deuteration of the methyl group slows enzymatic oxidation, a key strategy for assessing metabolic pathways.
Internal Standard in Quantitative Bioanalysis
This is the most common use-case. For quantifying the non-deuterated compound in a biological sample, the d3-analog is added at a known concentration at the beginning of the sample preparation process.
Caption: Standard workflow for bioanalysis where the d3-analog serves as an ideal internal standard for accurate quantification.
Safety, Handling, and Storage
As a substituted aniline, 3-Trifluoromethyl-2-methylaniline-d3 should be handled with care, following the safety guidelines established for the parent compound.
-
Hazard Classification: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11] Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.[7][12] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.[7]
Conclusion
3-Trifluoromethyl-2-methylaniline-d3 is a specialized chemical tool whose value lies not in its own intrinsic activity, but in its ability to unlock critical information about its non-deuterated analogue. By understanding its fundamental physicochemical properties—which closely mirror those of the parent compound—and the subtle but powerful impact of deuteration, researchers in pharmacology, toxicology, and analytical chemistry can confidently employ it to conduct more robust and insightful studies. Its role as a metabolic probe and an internal standard underscores the importance of isotopic labeling in advancing modern pharmaceutical science.
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